molecular formula C12H15NO4 B127869 tert-Butyl 3-methyl-4-nitrobenzoate CAS No. 147290-67-3

tert-Butyl 3-methyl-4-nitrobenzoate

Cat. No.: B127869
CAS No.: 147290-67-3
M. Wt: 237.25 g/mol
InChI Key: SWAVZCKLGYSSQN-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-4-nitrobenzoate (CAS: 147290-67-3) is a nitroaromatic ester with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol . It is synthesized via esterification of 3-methyl-4-nitrobenzoic acid with tert-butanol in the presence of pyridine and benzenesulfonyl chloride, achieving a high yield of 97% . The compound crystallizes as a light-yellow solid with a melting point of 56–58°C and a predicted boiling point of 345.3±30.0°C . Its primary application lies in organic synthesis, particularly as an intermediate in medicinal chemistry for constructing complex molecules, such as bacterial enoyl-ACP reductase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 3-methyl-4-nitrobenzoate can be synthesized through the esterification of 3-methyl-4-nitrobenzoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to

Biological Activity

tert-Butyl 3-methyl-4-nitrobenzoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antioxidant, anti-inflammatory, and antimicrobial properties, as well as its mechanisms of action and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C12H15N1O3C_{12}H_{15}N_{1}O_{3}, with a molecular weight of approximately 221.25 g/mol. The compound features a tert-butyl group, a methyl group, and a nitro group attached to a benzoate framework, which contributes to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties , which may protect cells from oxidative stress. Antioxidants are crucial in mitigating cellular damage caused by free radicals, thereby potentially reducing the risk of various diseases related to oxidative stress.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties , particularly against certain bacterial strains. Similar nitro-substituted benzoates have demonstrated efficacy against Gram-positive and Gram-negative bacteria, indicating that this compound could be explored for its potential as an antibacterial agent .

The mechanism of action of this compound involves several biochemical pathways:

  • Redox Reactions : The nitro group can be reduced to an amine under specific conditions, influencing various biochemical pathways.
  • Enzyme Interactions : The compound may interact with enzymes involved in oxidative stress pathways, although specific targets remain to be elucidated.
  • Substitution Reactions : The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives that may exhibit varied biological activities.

Comparative Analysis

The following table summarizes the biological activities and characteristics of similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 4-hydroxy-3-nitrobenzoateMethyl ester instead of tert-butylAntioxidant properties
Tert-butyl 4-hydroxy-3-nitrobenzoateHydroxyl and nitro groups at different positionsPotential anti-inflammatory effects
Tert-butyl 3-hydroxy-4-chlorobenzoateChlorine substituent at the para positionAntimicrobial activity

This comparison highlights the unique positioning of this compound within this chemical family, particularly regarding its potential applications and biological activities.

Case Studies

While specific case studies on this compound are scarce, related compounds have shown promising results in preclinical studies:

  • Antioxidant Studies : Compounds similar in structure have been tested for their ability to scavenge free radicals in vitro, demonstrating significant protective effects on cellular models exposed to oxidative stress.
  • Anti-inflammatory Research : Investigations into structurally similar compounds have revealed their capacity to inhibit pro-inflammatory cytokines in cell cultures, suggesting a potential pathway for therapeutic application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl 3-methyl-4-nitrobenzoate, and what factors influence reaction yield?

  • Methodological Answer : The compound is synthesized via esterification of 3-methyl-4-nitrobenzoic acid using tert-butyl alcohol. A high-yield (97%) method involves reacting the acid with benzenesulfonyl chloride in pyridine and hexane/ethyl acetate under ice-cooling to maintain temperatures <30°C. Pyridine acts as a base to activate the acid, while benzenesulfonyl chloride facilitates tert-butyl ester formation. Strict temperature control minimizes side reactions and maximizes yield .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The tert-butyl group appears as a singlet (~1.3–1.5 ppm), while aromatic protons split into distinct patterns due to nitro and methyl substituents.
  • IR : Strong absorption bands for the ester carbonyl (~1720 cm⁻¹) and nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹).
  • MS : Molecular ion peak at m/z matching the molecular weight (C₁₂H₁₅NO₄; calc. 253.3). PubChem-derived data for analogous esters (e.g., SMILES strings) can validate structural assignments .

Q. What purification methods are recommended for this compound post-synthesis?

  • Methodological Answer : Recrystallization from hexane/ethyl acetate mixtures is effective due to the compound’s moderate polarity. Column chromatography (silica gel, hexane/EtOAc gradient) resolves impurities like unreacted acid or sulfonate byproducts. Purity >97% is achievable with careful solvent selection .

Q. What are the common side products observed during synthesis, and how can they be minimized?

  • Methodological Answer : Hydrolysis of the tert-butyl ester under acidic conditions or overlong reaction times may yield 3-methyl-4-nitrobenzoic acid. Side reactions are mitigated by maintaining anhydrous conditions and precise stoichiometry of benzenesulfonyl chloride. Monitoring reaction progress via TLC (hexane:EtOAc 4:1) ensures timely termination .

Q. What safety considerations are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) due to potential irritancy of nitroaromatics. Work in a fume hood to avoid inhalation. Store at 2–8°C in airtight containers to prevent hydrolysis. Spills should be neutralized with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What mechanistic role do pyridine and benzenesulfonyl chloride play in the esterification of 3-methyl-4-nitrobenzoic acid?

  • Methodological Answer : Pyridine deprotonates the carboxylic acid, forming a reactive pyridinium intermediate. Benzenesulfonyl chloride converts the acid into a mixed anhydride, facilitating nucleophilic attack by tert-butyl alcohol. This dual activation mechanism avoids harsh conditions (e.g., strong acids), preserving the nitro group’s integrity .

Q. How can researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Reproduce synthesis/purification protocols rigorously. Cross-validate with DSC (differential scanning calorimetry) for melting behavior and high-resolution MS for molecular weight confirmation. Collaborative data sharing (e.g., via PubChem) enhances reproducibility .

Q. What strategies optimize regioselectivity in nitration of tert-butyl-substituted benzoate precursors?

  • Methodological Answer : Nitration of tert-butyl 3-methylbenzoate is directed by the electron-withdrawing ester and methyl groups. Computational modeling (DFT) predicts preferential para-nitration. Experimental validation using mixed HNO₃/H₂SO₄ at 0–5°C maximizes 4-nitro isomer formation, as steric hindrance from the tert-butyl group reduces ortho substitution .

Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer : The tert-butyl group’s steric bulk shields the ester from nucleophilic attack, enhancing stability in mild acidic/basic conditions. However, prolonged exposure to strong acids (e.g., HCl) hydrolyzes the ester to the carboxylic acid. Stability studies via HPLC monitoring under varying pH (1–12) quantify degradation kinetics .

Q. How can computational tools predict physicochemical properties of this compound?

  • Methodological Answer : Density functional theory (DFT) calculates dipole moments, solubility parameters, and logP values. Molecular dynamics simulations model crystal packing to predict melting points. Experimental data (e.g., XRD for crystal structure) validate predictions, aiding in rational solvent selection for synthesis or formulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Molecular Structure and Physical Properties

The structural analogs of tert-butyl 3-methyl-4-nitrobenzoate differ primarily in the ester substituent (tert-butyl vs. methyl or ethyl) and substituent positions. Key compounds include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Ester Group
This compound 147290-67-3 C₁₂H₁₅NO₄ 237.25 56–58 tert-Butyl
Methyl 3-methyl-4-nitrobenzoate 24078-21-5 C₉H₉NO₄ 195.17 80–82 Methyl
Ethyl 3-methyl-4-nitrobenzoate 30650-90-9 C₁₀H₁₁NO₄ 209.20 Not reported Ethyl
Methyl 4-methyl-3-nitrobenzoate 7356-11-8 C₉H₉NO₄ 195.17 Not reported Methyl

Key Observations :

  • The tert-butyl group increases molecular weight and bulkiness compared to methyl/ethyl analogs, reducing crystal packing efficiency and lowering the melting point (56–58°C vs. 80–82°C for methyl) .
  • Ethyl 3-methyl-4-nitrobenzoate shares a similar nitro-methyl substitution pattern but has a lower molecular weight (209.20 g/mol) and is reported as a stable solid .

Reactivity and Stability

  • tert-Butyl Ester : The tert-butyl group acts as a protecting group for carboxylic acids, removable under acidic conditions (e.g., trifluoroacetic acid) . This property makes it valuable in multi-step syntheses where selective deprotection is required.
  • Methyl/Ethyl Esters : Less labile under acidic conditions, making them suitable for reactions requiring ester stability. Methyl 3-methyl-4-nitrobenzoate’s higher melting point (80–82°C) suggests stronger intermolecular forces compared to the tert-butyl analog .
  • Nitro Group Reactivity : All compounds exhibit reactivity typical of nitroaromatics, including susceptibility to reduction (e.g., catalytic hydrogenation to amines) .

Properties

IUPAC Name

tert-butyl 3-methyl-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8-7-9(5-6-10(8)13(15)16)11(14)17-12(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAVZCKLGYSSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570977
Record name tert-Butyl 3-methyl-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147290-67-3
Record name tert-Butyl 3-methyl-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Benzenesulfonyl chloride (12.8 mL, 100 mmol) was added rapidly to a solution of 3-methyl-4-nitrobenzoic acid (9.06 g, 50 mmole) in dry pyridine (25 mL) at 40° C. The reaction was mildly exothermic. The cloudy, orange solution was stirred for 5 min, then t-butanol (4.7 mL, 50 mmole, 1 eq.) was added. After 1 h, the reddish-orange mixture was poured into ice/water (200 mL), and the resulting mixture was stirred briskly for 1 h. The solid was collected by suction filtration, washed with H2O, and dissolved in toluene (200 mL). The solution was dried (MgSO4) and filtered through a pad of silica gel eluting with toluene. Concentration gave the title compound as a yellow oil which crystallized under vacuum (9.67 g, 82%). TLC Rf 0.65 (4:1 toluene:hexane); 1H NMR (250 MHz, CDCl3) δ 7.85-8.10 (m, 3H), 2.61 (s, 3H), 1.60 (s, 9H); IR (CCl4) 1724, 1531, 1372, 1308, 1295, 1164, 1120, 843 cm-1 ; MS(ES) m/e 260.0 [M+Na]+, 238.0 [M+H]+.
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
9.06 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Methyl-4-nitrobenzoic acid (500 g, 2.76 mol) was added to pyridine (1.25 L) and stirred until it dissolved. Benzenesulfonyl chloride (609 g, 3.45 mol) was added rapidly while maintaining the internal temperature <30° C. with an ice bath. A precipitate formed towards the end of the addition and pyridine (500 mL) was added to improve stirring. The mixture was stirred for 30 min and t-butanol (523 mL) was added dropwise over 30 min at <30° C. The mixture was stirred for 2 h, dissolved in hexane:ethyl acetate (4:1; 2.5 L) and the resulting mixture was extracted with water. The organic phase was concentrated to give a light yellow oil which crystallized on cooling to give the title compound (635 g, 97%). mp 56-58° C.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
1.25 L
Type
reactant
Reaction Step One
Quantity
609 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
523 mL
Type
reactant
Reaction Step Four
Name
hexane ethyl acetate
Quantity
2.5 L
Type
solvent
Reaction Step Five
Yield
97%

Retrosynthesis Analysis

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Min. plausibility 0.01
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